Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate
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Overview
Description
Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its structure consists of two spirocyclic diazaspiroheptane units linked by an oxalate group, making it a versatile building block for the synthesis of novel compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate typically involves multiple steps. One common method starts with the preparation of 2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptane, which is then reacted with oxalic acid to form the final product. The reaction conditions often include the use of solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for precise control over reaction conditions and the removal of by-products. Advanced techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and bases such as K2CO3. The reactions are typically carried out in solvents like DCM, THF, or methanol (MeOH) under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted spirocyclic compounds .
Scientific Research Applications
Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) oxalic acid: This compound has a similar spirocyclic structure but with benzyl groups instead of phenylmethoxycarbonyl groups.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with an oxygen atom in the ring, offering different reactivity and properties.
Uniqueness
Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate is unique due to its specific functional groups and spirocyclic structure, which provide distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C28H30N4O8 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate |
InChI |
InChI=1S/C28H30N4O8/c33-21(39-23-27(13-29-14-27)17-31(23)25(35)37-11-19-7-3-1-4-8-19)22(34)40-24-28(15-30-16-28)18-32(24)26(36)38-12-20-9-5-2-6-10-20/h1-10,23-24,29-30H,11-18H2 |
InChI Key |
MDKLVRRUGVTEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2OC(=O)C(=O)OC3C4(CNC4)CN3C(=O)OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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